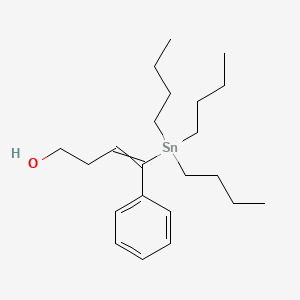

4-Phenyl-4-(tributylstannyl)but-3-en-1-ol

説明

特性

CAS番号 |

651713-93-8 |

|---|---|

分子式 |

C22H38OSn |

分子量 |

437.2 g/mol |

IUPAC名 |

4-phenyl-4-tributylstannylbut-3-en-1-ol |

InChI |

InChI=1S/C10H11O.3C4H9.Sn/c11-9-5-4-8-10-6-2-1-3-7-10;3*1-3-4-2;/h1-4,6-7,11H,5,9H2;3*1,3-4H2,2H3; |

InChIキー |

NTZZNBAVZKCVRP-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C(=CCCO)C1=CC=CC=C1 |

製品の起源 |

United States |

Chemical Transformations and Reactive Pathways of 4 Phenyl 4 Tributylstannyl but 3 En 1 Ol

Reactions Involving the Tributylstannyl Moiety

The carbon-tin bond in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is the focal point of its reactivity, enabling two major classes of chemical transformations: palladium-catalyzed cross-coupling reactions and transmetalation reactions. These pathways allow for the vinylstannane to be coupled with a wide range of electrophiles, either directly or after conversion to a more reactive organometallic intermediate. The presence of the hydroxyl group within the molecule is generally well-tolerated in these reaction sequences.

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille coupling is a palladium-catalyzed reaction that joins an organotin compound with an organic halide or pseudohalide. This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents. 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol serves as the nucleophilic vinyl partner in these reactions, enabling the formation of complex diene structures. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the vinylstannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is expected to readily couple with a range of sp²-hybridized carbon electrophiles, including aryl and vinyl halides (iodides, bromides) and triflates. The reactivity of the halide partner generally follows the order I > Br > Cl. Vinyl triflates are also excellent substrates for Stille coupling.

While specific data for the target compound is not prevalent, the reactivity of a closely related structural isomer, 1-(tributylstannyl)-3-phenyl-1-(E)-buten-3-ol, has been documented. This compound successfully undergoes Stille coupling with (E)-β-bromostyrene, demonstrating the viability of this reaction for γ-hydroxy substituted phenylvinylstannanes. This reaction proceeds to form the corresponding conjugated diene, 1,5-diphenyl-1,3-hexadien-5-ol. Given the electronic and structural similarities, 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is anticipated to exhibit analogous reactivity.

| Organostannane | Electrophile | Product | Yield |

|---|---|---|---|

| 1-(tributylstannyl)-3-phenyl-1-(E)-buten-3-ol | (E)-β-bromostyrene | 1,5-diphenyl-1,3-hexadien-5-ol | 65% |

The Stille reaction is known for its broad scope. A variety of aryl, heteroaryl, and vinyl halides and triflates can serve as electrophilic partners. This versatility allows for the synthesis of a diverse array of substituted 1,3-dienes from 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol. The reaction conditions are typically mild, often employing a palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine (B1218219) ligand. Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate.

| Electrophile Class | Specific Examples | Expected Product Type |

|---|---|---|

| Aryl Halides | Iodobenzene, 4-Bromoanisole, 2-Chloropyridine | 1-Aryl-4-phenylbuta-1,3-diene-4-ol derivatives |

| Vinyl Halides | β-Bromostyrene, 1-Iodocyclohexene | Substituted 1,3,5-hexatriene-5-ol derivatives |

| Aryl/Vinyl Triflates | Phenyl triflate, Cyclohexenyl triflate | Aryl/vinyl substituted diene-ol derivatives |

Transmetalation Reactions

Transmetalation of the tributylstannyl group to a more electropositive metal, such as lithium or copper, is a key strategy to enhance the nucleophilicity of the vinyl moiety. This process, particularly tin-lithium exchange, is a reliable and efficient method for generating highly reactive organolithium reagents that can then be used in a wider range of reactions than the parent organostannane.

The treatment of vinylstannanes with an alkyllithium reagent, typically n-butyllithium (n-BuLi), results in a rapid tin-lithium exchange, even at very low temperatures (e.g., -78 °C). This reaction is driven by the formation of the more stable vinyllithium and the inert tetraalkylstannane (e.g., tetrabutyltin). The resulting vinyllithium species derived from 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol would be a potent nucleophile. A potential side reaction is the deprotonation of the hydroxyl group; therefore, using two equivalents of the alkyllithium reagent may be necessary to generate the desired vinyl carbanion after initial alkoxide formation.

This highly reactive vinyllithium intermediate can then be quenched with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step, one-pot procedure significantly broadens the synthetic utility of the parent vinylstannane.

| Electrophile Class | Specific Example | Expected Product |

|---|---|---|

| Aldehydes/Ketones | Acetone | Allylic diol derivative |

| Alkyl Halides | Methyl Iodide | Methyl-substituted diene-ol |

| Epoxides | Ethylene Oxide | Homoallylic diol derivative |

| Carbon Dioxide | CO₂ | α,β-Unsaturated carboxylic acid derivative |

Vinyllithium reagents, generated in situ from the tin-lithium exchange of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, can be readily converted into vinylcuprates upon treatment with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN). These organocuprates are softer nucleophiles than their organolithium precursors, which makes them particularly effective for certain transformations, most notably conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.

The formation of the vinylcuprate allows for 1,4-addition reactions with electrophiles like cyclohexenone, which would not be possible with the parent vinylstannane and would likely result in 1,2-addition with the vinyllithium reagent. This sequential transmetalation strategy provides a powerful tool for constructing complex molecular architectures.

| Electrophile Class | Specific Example | Reaction Type | Expected Product |

|---|---|---|---|

| α,β-Unsaturated Ketones | Cyclohexenone | Conjugate Addition | Product of 1,4-addition |

| Acid Chlorides | Acetyl Chloride | Acylation | α,β-Unsaturated ketone |

| Epoxides | Propylene Oxide | Ring Opening | Allylic alcohol |

Electrophilic Destannylation Reactions

Electrophilic destannylation involves the cleavage of the carbon-tin bond by an electrophile. This process is a common and synthetically useful reaction for organostannanes.

Halodestannylation (e.g., Iododestannylation)

Halodestannylation is a reaction where a halogen atom replaces the trialkylstannyl group. In the case of vinylstannanes, this reaction typically proceeds with retention of the double bond configuration. For 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, iododestannylation would involve the reaction with an iodine source, such as molecular iodine (I₂), to replace the tributylstannyl group with an iodine atom. This would yield 4-iodo-4-phenylbut-3-en-1-ol.

The mechanism of allylic halogenation often involves radical intermediates, particularly when low concentrations of halogens are used. libretexts.orgyoutube.com The reaction is significant as it can lead to the formation of more stable alkenes through rearrangement. pearson.com The stability of the allylic radical, formed by the abstraction of an allylic hydrogen, is a key factor in these reactions. libretexts.orgyoutube.com

| Reactant | Reagent | Product | Description |

| 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol | I₂ | 4-Iodo-4-phenylbut-3-en-1-ol | Replacement of the tributylstannyl group with an iodine atom. |

Protodestannylation

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, typically a carboxylic acid. researchgate.net The reaction mechanism involves the protonation of the carbon atom attached to the tin, leading to the formation of a carbocationic intermediate which is then stabilized by the departure of the trialkylstannyl cation. researchgate.net For vinylstannanes, the rate-determining step is the attack of the proton on the α-carbon of the double bond. researchgate.net

In the case of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, treatment with an acid like acetic acid or trifluoroacetic acid would lead to the formation of 4-phenylbut-3-en-1-ol. researchgate.netlookchem.com The presence of adventitious HCl from reagents like acid chlorides can also promote competitive protodestannylation. msu.edu

| Reactant | Reagent | Product | Description |

| 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol | CH₃COOH | 4-Phenylbut-3-en-1-ol | Replacement of the tributylstannyl group with a hydrogen atom. |

Radical Processes Involving the Carbon-Tin Bond

The carbon-tin bond in organostannanes can undergo homolytic cleavage to form stannyl (B1234572) radicals (R₃Sn•). wikipedia.orgthinkindiaquarterly.org These radicals are key intermediates in various synthetic transformations. Tributyltin hydride (Bu₃SnH) is a well-known reagent that serves as a source of tributyltin radicals and is widely used in radical-based reactions. wikipedia.orglibretexts.org

The formation of a carbon-centered radical from an organic halide by reaction with a tin radical is a common initiation step in many radical chain reactions. libretexts.orglibretexts.org These carbon radicals can then participate in a variety of reactions, including the formation of new carbon-carbon bonds by reacting with alkenes or alkynes. libretexts.org While the focus here is on the cleavage of the C-Sn bond, it is important to note the broader context of organotin compounds in radical chemistry. The stability of the tributyltin radical makes it a persistent species in these reactions. wikipedia.org

Reactions of the But-3-en-1-ol Moiety

The but-3-en-1-ol portion of the molecule contains two reactive sites: the carbon-carbon double bond and the primary alcohol.

Transformations of the Alkene Functionality

The carbon-carbon double bond is susceptible to a variety of addition reactions. wikipedia.org

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. wikipedia.org This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) and molecular hydrogen (H₂). wikipedia.orgspbu.ru The product of the hydrogenation of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol would be 4-Phenyl-4-(tributylstannyl)butan-1-ol.

Halogenation: In contrast to the low-concentration conditions that favor allylic substitution, higher concentrations of halogens (e.g., Br₂) lead to the addition across the double bond, forming a vicinal dihalide. libretexts.org This reaction proceeds through a halonium ion intermediate.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.com Treatment of the alkene with a borane reagent (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) would yield a diol. wikipedia.orgwvu.edu The hydroboration step involves the syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. organic-chemistry.orgmasterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents. organic-chemistry.org The reaction of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol with an epoxidizing agent would yield the corresponding epoxide. The ring-opening of vinyl epoxides is a synthetically important transformation. acs.orgbeilstein-journals.orgrsc.org

| Reaction | Reagents | Product Type | Key Features |

| Hydrogenation | H₂, Pd/C | Saturated stannane (B1208499) | Reduction of the C=C double bond. wikipedia.orgspbu.ru |

| Halogenation | Br₂ (high conc.) | Vicinal dihalide | Addition of two halogen atoms across the double bond. libretexts.org |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Diol | Anti-Markovnikov, syn-addition of H and OH. wikipedia.orgorganic-chemistry.org |

| Epoxidation | m-CPBA | Epoxide | Formation of a three-membered cyclic ether. organic-chemistry.org |

Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis for Macrocyclization)

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and the vinylstannane moiety in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol can potentially participate in such transformations.

Cross-Metathesis: This reaction would involve the coupling of the vinylstannane with another olefinic partner, catalyzed by ruthenium or molybdenum complexes. The success of this transformation would depend on the relative reactivity of the coupling partners to favor the cross-coupled product over homodimerization. While vinylstannanes are not the most common substrates for cross-metathesis, their participation in such reactions has been documented. The primary alcohol in the molecule is generally tolerant of typical metathesis catalysts.

Ring-Closing Metathesis (RCM) for Macrocyclization: To achieve macrocyclization via RCM, 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol would first need to be tethered to another olefinic group. This could be accomplished by esterification or etherification of the primary alcohol with a long-chain unsaturated acid or alcohol, respectively. Subsequent RCM of the resulting diene could then lead to the formation of a macrocycle containing the phenyl- and tributylstannyl-substituted vinyl group. RCM is a widely used strategy for the synthesis of macrocyclic compounds. wikipedia.orgelectronicsandbooks.com The formation of various ring sizes, from 5- to 30-membered rings, is achievable through this methodology. wikipedia.orgorganic-chemistry.org

| Metathesis Reaction | Potential Substrate Modification | Potential Product | Catalyst Examples |

| Cross-Metathesis | None required | Substituted styrenylstannane | Grubbs' Catalysts, Schrock Catalysts |

| Ring-Closing Metathesis | Acylation/Etherification with an unsaturated partner | Macrocycle with embedded vinylstannane | Grubbs' Catalysts, Hoveyda-Grubbs Catalysts |

Transformations of the Primary Alcohol Functionality

The primary alcohol group in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is amenable to a variety of standard transformations, allowing for further functionalization of the molecule.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. The Swern oxidation is another effective method that utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO). organic-chemistry.org These conditions are generally compatible with the vinylstannane moiety.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (chromic acid), and ruthenium tetroxide (RuO4). organic-chemistry.org Care must be taken as some of these strong oxidants could potentially react with the vinylstannane double bond.

| Oxidation Product | Reagent Examples | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation | Anhydrous conditions, often in chlorinated solvents |

| Carboxylic Acid | Potassium Permanganate (KMnO4), Jones Reagent, Ruthenium Tetroxide (RuO4) | Often in aqueous or acidic media |

To facilitate multi-step syntheses, the primary alcohol can be derivatized or protected. Protecting groups are essential for preventing unwanted side reactions of the hydroxyl group while other parts of the molecule are being modified. bham.ac.ukfiveable.me

Common protecting groups for primary alcohols include silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers (Bn), and esters (e.g., acetate). The choice of protecting group depends on its stability towards the reaction conditions planned for subsequent steps and the ease of its removal. utsouthwestern.edu For instance, silyl ethers are typically stable under basic conditions but are readily cleaved by fluoride ions, while benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis.

| Protecting Group | Protection Reagent | Deprotection Condition |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Benzyl Ether (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) |

| Acetate Ester (Ac) | Acetic anhydride, pyridine | Acid or base hydrolysis |

The hydroxyl group of the primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at this position. Common nucleophiles include halides, azides, cyanides, and various carbon nucleophiles.

Alternatively, under acidic conditions, the alcohol can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile in an SN1 or SN2 fashion, depending on the substrate and reaction conditions. wikipedia.org

| Transformation | Reagents | Product |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | 4-Phenyl-4-(tributylstannyl)but-3-en-1-yl tosylate |

| Nucleophilic Substitution | (after tosylation) NaX (X = Br, I, N3, CN) | 1-Substituted-4-phenyl-4-(tributylstannyl)but-3-ene |

Intramolecular Reactions and Cascade Processes

The structure of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol also allows for the possibility of intramolecular reactions and cascade processes, where a single reaction sets off a sequence of transformations to build complex cyclic structures. baranlab.orgresearchgate.net

For example, after oxidation of the primary alcohol to an aldehyde, an intramolecular Stille-type cyclization could potentially be induced under the right conditions, leading to the formation of a cyclic ketone. Alternatively, if the alcohol is converted to a leaving group, intramolecular attack by the vinylstannane could lead to cyclization, although this would likely require activation of the vinylstannane.

Cascade reactions initiated by either functional group are also conceivable. For instance, a reaction at the alcohol could unmask a reactive species that then participates in a cyclization involving the vinylstannane. The design of such cascade reactions represents a sophisticated approach to molecular construction, offering significant advantages in terms of efficiency and atom economy.

Stereochemical Aspects and Stereocontrol in Reactions

Stereoisomerism of the 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol Scaffold

The synthesis of stereochemically pure vinylstannanes is a well-established field, often relying on the stereospecific hydrostannylation of alkynes. For instance, the hydrostannylation of terminal alkynes can be catalyzed by various transition metals, with the choice of catalyst and reaction conditions often dictating the E/Z selectivity of the resulting vinylstannane. researchgate.net While a specific synthesis for both isomers of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is not extensively detailed in the readily available literature, the general principles of alkyne hydrostannylation suggest that both the (E) and (Z) isomers are synthetically accessible.

Table 1: Stereoisomers of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol

| Isomer | Structure |

| (Z)-4-Phenyl-4-(tributylstannyl)but-3-en-1-ol |  |

| (E)-4-Phenyl-4-(tributylstannyl)but-3-en-1-ol | Structure not directly available in search results. |

Retention or Inversion of Configuration in C-Sn Bond Transformations

A key reaction of vinylstannanes is the palladium-catalyzed cross-coupling reaction, famously known as the Stille reaction. A critical aspect of this reaction is its stereospecificity, with the configuration of the double bond in the vinylstannane being generally retained in the coupled product. This retention of stereochemistry is a cornerstone of the Stille reaction's utility in organic synthesis, allowing for the predictable formation of stereochemically defined products. nih.gov

While specific studies on 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol are not prevalent, the extensive body of literature on the Stille reaction strongly supports that its transformations would proceed with retention of the double bond geometry. For example, the coupling of a (Z)-vinylstannane with an organic halide under palladium catalysis would be expected to yield a product with a (Z)-alkene, and likewise for the (E)-isomer. This predictable stereochemical outcome is crucial for its application in the synthesis of complex molecules where precise control of stereochemistry is paramount.

Diastereoselective Induction by the Alcohol Functionality

The presence of a hydroxyl group at the C1 position of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol introduces the potential for diastereoselective induction in reactions involving the nearby double bond or other functional groups. This phenomenon, known as substrate control, arises from the ability of the alcohol to direct incoming reagents to a specific face of the molecule, often through the formation of a transient chelate with a metal catalyst or by steric hindrance.

In the context of reactions at the double bond, such as epoxidation or dihydroxylation, the homoallylic alcohol can influence the diastereoselectivity of the transformation. Research on other homoallylic alcohols has demonstrated that the hydroxyl group can direct oxidizing agents to the syn or anti face of the double bond, depending on the reaction conditions and the reagents employed. This directing effect is a powerful tool for establishing new stereocenters with a high degree of control. While specific data for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is scarce, the general principles of diastereoselective reactions of homoallylic alcohols provide a strong basis for predicting its behavior.

Enantioselective Synthesis through Chiral Auxiliaries or Catalysis

The creation of a single enantiomer of a chiral molecule is a significant challenge in organic synthesis. For a molecule like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, if a chiral center were to be introduced (for instance, through a reaction at the double bond that creates a new stereocenter), enantioselective methods would be required to produce an excess of one enantiomer.

Two primary strategies are employed for enantioselective synthesis: the use of chiral auxiliaries and asymmetric catalysis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a reaction to one face of the molecule, after which it is removed. Asymmetric catalysis, on the other hand, employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

While no specific enantioselective synthesis of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol itself has been reported in the searched literature, general methods for the enantioselective synthesis of homoallylic alcohols are well-developed. nih.gov These methods often involve the asymmetric addition of an allylmetal reagent to an aldehyde, catalyzed by a chiral ligand. Such approaches could potentially be adapted for the enantioselective synthesis of derivatives of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol.

Mechanistic Investigations of Key Synthetic and Transformation Pathways

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, is a cornerstone of modern organic synthesis. wikipedia.orgopenochem.orguwindsor.calibretexts.org For 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, this reaction provides a powerful method for carbon-carbon bond formation. The generally accepted catalytic cycle for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgopenochem.org

The process begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. The subsequent and often rate-determining step is transmetalation, where the vinyl group from the stannane (B1208499) transfers to the palladium center, displacing the halide. acs.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. openochem.org

The presence of the hydroxyl group in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol can influence the reaction mechanism. It is plausible that the hydroxyl group could coordinate to the palladium center, particularly during the transmetalation step. This intramolecular coordination could affect the geometry of the transition state and potentially accelerate the rate of transmetalation. The reaction is known to tolerate a wide variety of functional groups, including hydroxyl moieties. openochem.orgharvard.edu

The mechanism of transmetalation itself can be complex, proceeding through either an associative or a dissociative pathway. wikipedia.org In an associative mechanism, the vinylstannane coordinates to the palladium complex before the transfer of the vinyl group. This can occur via a cyclic transition state, where the halide on the palladium also coordinates to the tin atom, or through an open transition state. wikipedia.org The choice between these pathways can be influenced by the solvent and ligands used. Polar solvents and good leaving groups on the tin atom tend to favor the cyclic pathway. wikipedia.org

| Parameter | Condition | Effect on Stille Coupling |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Efficient for vinylstannane coupling. |

| Solvent | THF, DMF, Toluene | Can influence reaction rates and mechanism. |

| Ligand | Triphenylphosphine, Tri(2-furyl)phosphine | Ligand choice affects catalyst activity and stability. |

| Additive | CuI, LiCl | Can accelerate the transmetalation step. |

Radical Reaction Mechanism Studies

While less common for vinylstannanes compared to cross-coupling, radical reactions can be initiated from the double bond or potentially involve the tin-carbon bond under specific conditions. For a compound like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, a plausible radical pathway is an intramolecular cyclization.

Under radical-initiating conditions (e.g., using AIBN or light), a radical could be generated elsewhere in a molecule that adds to the vinylstannane double bond. More relevant to the structure is the possibility of a radical cyclization if an appropriate radical precursor is present on the alkyl chain. For instance, if the hydroxyl group were converted to a halide, radical initiation could lead to the formation of a carbon-centered radical that could then attack the double bond.

A hypothetical radical cyclization of a derivative of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol could proceed as follows:

Initiation: Generation of a radical species.

Propagation:

Formation of a radical on the butenyl chain.

Intramolecular attack of this radical onto the double bond, leading to a five-membered ring and a new radical stabilized by the phenyl and stannyl (B1234572) groups.

Subsequent reaction of this new radical, possibly involving the cleavage of the C-Sn bond.

Termination: Combination of two radical species.

The regioselectivity of the radical addition would be governed by the stability of the resulting radical intermediate. Attack at the carbon bearing the phenyl and stannyl groups would be favored due to the stabilizing effect of these substituents on the adjacent radical.

Mechanistic Pathways of Organometallic Transmetalations

The transmetalation step is the defining feature of the Stille cross-coupling reaction and has been the subject of extensive mechanistic study. acs.orgpsu.edu The transfer of the vinyl group from the tributyltin moiety to the palladium(II) center is a critical event in the catalytic cycle.

As mentioned, the mechanism can be associative, involving a pentacoordinate palladium intermediate. wikipedia.org The rate of transmetalation is influenced by several factors, including the nature of the R group on the tin, the ligands on the palladium, and the solvent. The general order of group transfer from tin is alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. psu.edu This highlights the high reactivity of the vinyl group in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol in this process.

The presence of the tethered hydroxyl group could potentially lead to a substrate-controlled transmetalation. If the hydroxyl group coordinates to the palladium atom, it could pre-organize the substrate for the vinyl transfer, potentially leading to enhanced reactivity or selectivity. This type of substrate-directing effect has been observed in other palladium-catalyzed reactions.

Computational Studies on Reaction Energetics and Transition States

Computational studies have helped to elucidate the preference for associative over dissociative transmetalation pathways. They have also been used to model the structures of the cyclic and open transition states in the associative mechanism. wikipedia.org These studies can predict activation barriers for the different elementary steps of the catalytic cycle, helping to identify the rate-determining step under various conditions.

For a system like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, computational modeling could be employed to investigate the energetic impact of the hydroxyl group's coordination to the palladium center during the transmetalation step. This would involve comparing the activation energy for the intramolecularly coordinated pathway with the non-coordinated pathway.

| Computational Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Oxidative Addition Barrier | 5-15 | Generally a low-energy process. |

| Transmetalation Barrier (Associative) | 15-25 | Often the rate-determining step. |

| Reductive Elimination Barrier | 5-10 | Typically a facile process. |

| Energy of Pd(0)L₂ Formation | Variable | Depends on the ligand. |

Note: These are illustrative values for typical Stille reactions and not specific to the title compound.

Kinetic Studies of Stereoselective Transformations

Kinetic studies are essential for understanding the factors that control the rate and selectivity of a reaction. For the Stille coupling of vinylstannanes, kinetic investigations have often shown that the reaction is first order in the palladium complex and the organostannane, and that the rate can be inhibited by the presence of excess phosphine (B1218219) ligand. acs.org This is consistent with a mechanism where ligand dissociation from the palladium center precedes the transmetalation step.

In the context of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, a key stereochemical feature is the configuration of the double bond. Stille reactions are known to proceed with retention of the double bond stereochemistry. psu.edu Kinetic studies could be designed to probe the influence of the hydroxyl group on the rate of reaction. For example, comparing the reaction rates of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol with its O-protected ether derivative could provide quantitative data on the directing or inhibiting effect of the free hydroxyl group.

A stereoselective transformation involving this compound could also be an intramolecular cyclization. Kinetic studies of such a reaction would help to determine the rate law and provide evidence for the proposed mechanism, including whether the reaction proceeds via a concerted or stepwise pathway.

Advanced Applications in Complex Molecule Synthesis

Utilization as a Key Building Block for Natural Product Synthesis (e.g., Alkaloids, Terpenoids)

The construction of complex natural products such as alkaloids and terpenes often relies on the efficient and stereoselective formation of carbon-carbon bonds. Vinylstannanes are well-established precursors for such transformations via the Stille reaction, which offers mild reaction conditions and tolerance to a wide array of functional groups. The presence of the hydroxyl group in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol offers a handle for further functionalization or can be a key pharmacophore in the target molecule.

For instance, the synthesis of various butenolide natural products, which are present in a range of biologically active compounds, has been achieved using γ-hydroxy vinylstannanes. These reactions demonstrate the principle of utilizing the vinylstannane for a key coupling step, while the hydroxyl group can participate in subsequent cyclization reactions to form the lactone ring characteristic of butenolides. While a specific application of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol in this context is not explicitly detailed, its structural similarity to reported precursors suggests its suitability for analogous synthetic strategies.

The general approach for the application of γ-hydroxy vinylstannanes in natural product synthesis can be summarized in the following table:

| Reaction Type | Reactant | Coupling Partner | Product Class | Key Features |

| Stille Coupling | γ-Hydroxy vinylstannane | Aryl or Vinyl Halide/Triflate | Functionalized Diene or Styrene | C-C bond formation, retention of stereochemistry |

| Intramolecular Cyclization | γ-Hydroxy vinylstannane derivative | N/A | Heterocyclic compounds (e.g., furanones) | Formation of cyclic ethers or lactones |

Application in the Construction of Pharmaceutically Relevant Scaffolds

The development of novel pharmaceuticals is a driving force in organic synthesis. The ability to construct complex and diverse molecular scaffolds is paramount in the search for new therapeutic agents. Organostannanes, including 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, are valuable tools in this endeavor due to their role in reliable C-C bond-forming reactions.

The butenolide scaffold, for example, is a core structure in many compounds with interesting biological activities. The synthesis of functionalized butenolides can be accomplished from γ-hydroxy vinylstannanes through a sequence often involving oxidation and cyclization. The phenyl group in 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol could be a desirable feature in a pharmaceutical candidate, potentially enhancing binding interactions with biological targets.

Furthermore, the vinylstannane moiety can be coupled with various heterocyclic halides or triflates, which are common components of pharmaceutical agents. This allows for the modular synthesis of complex molecules containing, for example, imidazole, pyridine, or other nitrogen-containing ring systems. The hydroxyl group can either be a part of the final desired structure or be used as a point of attachment for other molecular fragments.

Precursors for Organic Materials with Defined Architectures (e.g., Conjugated Systems)

Conjugated polymers are a class of organic materials with interesting electronic and optical properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on polymerization reactions that form extended π-conjugated systems.

Palladium-catalyzed cross-coupling reactions, including the Stille coupling, are powerful methods for the synthesis of conjugated polymers. Vinylstannanes can serve as monomers in these polymerizations, reacting with dihaloarenes or other bifunctional coupling partners. The specific structure of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, with its phenyl-substituted vinylstannane unit, makes it a potential monomer for the creation of polyphenylvinylene (PPV) derivatives or other conjugated polymers. The primary alcohol could be used to tune the solubility and processing characteristics of the resulting polymer or to introduce specific functionalities through post-polymerization modification.

A generalized scheme for the synthesis of conjugated polymers using vinylstannane monomers is presented below:

| Polymerization Method | Monomer A | Monomer B | Resulting Polymer |

| Stille Polycondensation | Dihaloarene | Distannylarene or Divinylstannane | Conjugated Polymer |

While specific research detailing the use of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol in this capacity is not prominent, the fundamental principles of Stille polycondensation support its potential as a valuable precursor for novel organic materials.

Stereocontrolled Synthesis of Highly Functionalized Organic Substrates

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Vinylstannanes can participate in a variety of stereoselective reactions. The Stille coupling itself is known to proceed with retention of the double bond geometry of the vinylstannane.

Furthermore, the hydroxyl group of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol can direct the stereochemical outcome of reactions on the adjacent double bond. For example, dihydroxylation of the alkene can lead to the formation of diols with specific stereochemistry. The directing effect of the existing hydroxyl group can influence the facial selectivity of the incoming reagent.

The following table summarizes potential stereocontrolled reactions involving a γ-hydroxy vinylstannane:

| Reaction | Reagents | Product | Stereochemical Control |

| Stille Coupling | Pd catalyst, Aryl/Vinyl Halide | Coupled Product | Retention of double bond geometry |

| Dihydroxylation | OsO₄ or KMnO₄ | 1,2,4-Triol derivative | Syn-dihydroxylation, potentially directed by the existing hydroxyl group |

| Epoxidation | m-CPBA | Epoxy alcohol | Stereochemistry influenced by the allylic alcohol |

These examples highlight the potential of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol as a substrate for the synthesis of highly functionalized and stereochemically defined organic molecules.

Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or advanced 2D NMR studies (such as COSY, HSQC, or HMBC), for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol have been found in the public domain. Such data would be crucial for confirming the compound's structural connectivity and determining the stereochemistry of the double bond (E/Z configuration).

Mass Spectrometry for Reaction Monitoring and Product Characterization

Detailed mass spectrometry data, which would provide information on the molecular weight and fragmentation pattern of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, is not publicly available. While the molecular weight can be calculated, experimental data from techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry, which would confirm the compound's identity and purity, has not been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Specific Infrared (IR) or Raman spectroscopic data for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is not available. This type of data would be instrumental in identifying the presence of key functional groups, such as the hydroxyl (-OH) stretching frequency and the carbon-carbon double bond (C=C) vibration, providing insight into the compound's molecular structure.

X-ray Crystallography of Solid Derivatives for Precise Structural Information

There are no published X-ray crystallographic structures for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol or any of its solid derivatives. X-ray crystallography would offer definitive proof of the compound's three-dimensional structure, including bond lengths, bond angles, and the precise stereochemical arrangement of the phenyl and tributylstannyl groups around the double bond.

While data for structurally related but distinct compounds are available, these cannot be used to accurately describe the spectroscopic properties of the specific target compound. The scientific community awaits the publication of research that includes the synthesis and detailed analytical characterization of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol to enable a thorough discussion as outlined.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing reaction mechanisms involving organometallic compounds.

In the context of the Stille reaction, a key application for vinylstannanes, DFT calculations can elucidate the intricate details of the catalytic cycle. wikipedia.org This cycle involves an oxidative addition, transmetalation, and reductive elimination. For a compound like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, the transmetalation step is of particular interest. DFT studies on similar systems, such as the coupling of vinylbromide and vinyl triflate with trimethylvinylstannane, have shown that the mechanism can proceed through either a cyclic or an open transition state. researchgate.net The nature of the leaving group on the palladium catalyst can influence which pathway is favored. researchgate.net

Table 1: Representative Calculated Energies for Stille Reaction Intermediates and Transition States

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Pd complex + Vinylstannane) | 0.0 | Baseline energy of the starting materials. |

| π-Complex Intermediate | -5 to -10 | A stable intermediate formed prior to transmetalation. researchgate.net |

| Transmetalation Transition State (Cyclic) | +15 to +25 | The energy barrier for the transfer of the vinyl group via a cyclic arrangement. researchgate.net |

| Transmetalation Transition State (Open) | +20 to +30 | An alternative, often higher energy, pathway for the vinyl group transfer. researchgate.net |

| Post-Transmetalation Complex | -10 to -15 | The palladium complex after the vinyl group has been transferred. |

Note: The values in this table are illustrative and based on general DFT studies of the Stille reaction. Specific values for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol would require dedicated calculations.

DFT calculations can also predict the reactivity of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol. The electronic properties of the substituents on both the phenyl ring and the tin atom can influence the rate of transmetalation. Electron-withdrawing groups on the phenyl ring would likely increase the reaction rate. researchgate.net Conversely, the nature of the alkyl groups on the tin atom also plays a role.

The stereochemistry of the double bond in vinylstannanes is generally retained throughout the Stille reaction under normal conditions. wikipedia.org DFT calculations can confirm this by comparing the energy barriers for pathways that retain or invert the stereochemistry. The significantly higher energy barrier for the inversion pathway would support the experimental observation of stereochemical retention.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com This technique is particularly useful for studying the conformational flexibility of molecules like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol. The tributyl groups on the tin atom and the butenol (B1619263) side chain provide significant conformational freedom.

MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers. mdpi.com For analogous, simpler systems like allylstannane, theoretical calculations have predicted the existence of multiple stable rotameric forms, with the anticlinal form being more stable than the synperiplanar form. acs.org A similar conformational landscape would be expected for 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, with additional complexities arising from the phenyl and hydroxyl groups.

Table 2: Potential Dihedral Angles and Relative Energies of Stable Conformers

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

| Extended | C=C-C-C ≈ 180° | 0.0 |

| Gauche | C=C-C-C ≈ 60° | 1-3 |

| Eclipsed (Transition State) | C=C-C-C ≈ 0° | > 5 |

Note: This table presents a simplified, hypothetical conformational analysis. A full MD simulation would be necessary to map the complex conformational space of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol.

Electronic Structure Calculations for Bonding Analysis

Electronic structure calculations provide fundamental insights into the nature of the chemical bonds within a molecule. For 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, the carbon-tin (C-Sn) bond is of particular interest.

Quantum chemical calculations on vinylstannane (H₂C=CHSnH₃) have determined the C(sp²)-Sn(IV) bond length to be approximately 214.1 picometers. acs.orgacs.org The C-C=Sn bond angle in this model compound is about 121.6°. acs.orgacs.org For 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol, the presence of the bulky tributyl and phenyl groups would likely lead to slight distortions from these ideal values due to steric hindrance.

Table 3: Calculated and Experimental Bond Parameters of Related Stannanes

| Compound | Bond | Method | Bond Length (pm) | Bond Angle (°) | Reference |

| Vinylstannane | C(sp²)-Sn(IV) | B3LYP/cc-pVTZ | 214.1 | - | acs.org |

| Vinylstannane | C=C-Sn | Gas Electron Diffraction | - | 121.6 | acs.orgacs.org |

| Allylstannane | C(sp³)-Sn(IV) | B3LYP/cc-pVTZ | 217.6 | - | acs.org |

| Allylstannane | C-C-Sn | Gas Electron Diffraction | - | 110.9 | acs.org |

The electronic structure of the vinylstannane moiety is characterized by the interaction between the π-system of the double bond and the orbitals of the tin atom. This interaction is crucial for the reactivity of the compound in processes like the Stille reaction.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Tin Reagents and Catalytic Systems

A significant drawback of organotin compounds like tributyltin derivatives is their high toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures. organic-chemistry.org These concerns have spurred research into developing more environmentally friendly approaches.

Future work is intensely focused on moving from stoichiometric use of tin reagents to catalytic systems. One promising strategy involves the in situ regeneration of the active tin hydride species from the tin halide byproduct generated during reactions like the Stille coupling. msu.edu This approach dramatically reduces the amount of tin required, thereby minimizing waste. For example, a protocol using Me3SnCl as the tin source has been shown to reduce the tin requirement by 94% while maintaining high yields. msu.edu

Another key research avenue is the development of alternative, less toxic H-donors to replace tributyltin hydride in radical reactions. organic-chemistry.org Silanes, particularly tris(trimethylsilyl)silane, and indium hydrides are viable alternatives being explored. organic-chemistry.org Furthermore, creating organotin reagents supported on soluble polymers offers a practical solution for easy removal of tin byproducts through precipitation and filtration, with catalysts being effective at loadings as low as 0.01-0.2 equivalent. organic-chemistry.org

Table 1: Comparison of Sustainable Approaches in Organotin Chemistry

| Strategy | Description | Key Advantages |

|---|---|---|

| Catalytic Tin Systems | The organotin halide byproduct is recycled back to an organotin hydride within the reaction vessel, allowing for a hydrostannylation/cross-coupling sequence that is catalytic in tin. msu.edu | Reduces tin waste by over 90%; maintains good to excellent reaction yields. msu.edu |

| Alternative Reducing Agents | Replacing toxic organotin hydrides with other radical H-donors like silanes or indium hydrides in reduction reactions. organic-chemistry.org | Avoids the use of highly toxic and lipophilic tin hydrides. organic-chemistry.org |

| Supported Tin Reagents | The organotin reagent is attached to a soluble polymer support, facilitating its removal from the reaction mixture after completion. organic-chemistry.org | Simplifies purification; allows for the recovery and potential reuse of the tin reagent. organic-chemistry.org |

Exploration of Novel Reactivities and Catalytic Cycles for the Tributylstannyl Group

While the Stille reaction is a cornerstone of organotin chemistry, research is uncovering novel reactivities and catalytic cycles that expand the synthetic utility of the tributylstannyl group. uobabylon.edu.iqwikipedia.org Investigations into anomalous Stille reactions have provided evidence for unexpected reaction pathways, such as the formation of palladium carbene intermediates, which deviate from the standard catalytic cycle. datapdf.com

The tributylstannyl group is also heavily utilized in radical chemistry. wikipedia.org The relatively weak tin-hydrogen bond in reagents like tributyltin hydride allows for homolytic cleavage to initiate radical processes. organic-chemistry.org These reactions are fundamental to dehalogenations, deoxygenations (e.g., Barton-McCombie reaction), and intramolecular radical cyclizations. organic-chemistry.org Future research is aimed at discovering new radical-mediated transformations and understanding the reversibility in reactions involving tributylstannyl radicals, as observed through 119Sn and 125Te NMR studies of their reactions with aryltellurides. rsc.org

The development of new catalytic cycles is another active area. Visible light photoredox catalysis, for instance, offers a new mode of activation for organometallic compounds. acs.org A photocatalyst, such as Ru(bpy)32+, can be excited by visible light and engage in single-electron-transfer (SET) processes with organostannanes, opening up new reaction pathways that are not accessible through traditional thermal methods. acs.org

Table 2: Emerging Reactivities of the Tributylstannyl Group

| Reactivity Mode | Description | Potential Applications |

|---|---|---|

| Palladium Carbene Intermediates | Anomalous reaction pathway observed in some Stille couplings, leading to rearranged products instead of the expected cross-coupled compound. datapdf.com | Synthesis of substituted cinnamates and other rearranged structures. datapdf.com |

| Radical Group Transfer | Tributylstannyl radicals participate in reversible displacement reactions, enabling the transfer of functional groups between molecules. rsc.org | Formation of new C-C and C-heteroatom bonds under radical conditions. |

| Photoredox Catalysis | Single-electron transfer (SET) processes initiated by a photocatalyst under visible light irradiation, leading to the activation of the organotin reagent. acs.org | Mild and selective functionalization reactions, C-H activation, and novel cross-couplings. |

Synthesis of Analogues with Enhanced Stereochemical Control or Reactivity

The synthesis of analogues of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol with tailored properties is a key objective for expanding its synthetic applications. Research efforts are directed towards developing methods that offer greater stereochemical control over the double bond geometry and the adjacent stereocenter. Highly regio- and stereo-controlled synthesis of related vinylstannanes is crucial for their successful application in natural product synthesis. researchgate.net

One approach involves modifying the reaction partners. For example, the aldol (B89426) condensation, a classic C-C bond-forming reaction, has been successfully applied to metal-bearing benzaldehydes to create complex organotin structures like 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. mdpi.com This demonstrates the potential for building complex architectures around a core organotin motif.

Furthermore, chemists are exploring the synthesis of structurally diverse analogues by varying the substituents on the phenyl ring or the alkyl chain. The synthesis of a library of 4-methoxy-6-styryl-pyran-2-ones and their dihydro analogues via aldol condensation showcases a strategy for creating a range of related compounds to probe structure-activity relationships. nih.gov The synthesis of δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes from pyridines also highlights the generation of novel, highly functionalized organostannane building blocks. acs.org Such analogues could exhibit enhanced reactivity in cross-coupling reactions or provide access to novel molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organotin chemistry with modern synthesis technologies like flow chemistry and automated platforms represents a significant opportunity for advancing pharmaceutical and materials science research. bohrium.com Flow chemistry, where reactions are performed under continuous flow conditions, offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, higher yields, and improved product purity. bohrium.comresearchgate.net

Automated flow synthesis systems are particularly well-suited for creating combinatorial libraries of compounds for high-throughput screening. labmanager.com An automated loop filling system, for instance, can run multiple experiments with different reagents under various conditions, significantly accelerating the discovery process. labmanager.com This technology could be applied to the synthesis of analogues of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol or to optimize its use in multi-step synthetic sequences. beilstein-journals.org The combination of flow synthesis with real-time monitoring and machine learning algorithms further promises to revolutionize reaction optimization and process development. researchgate.netbeilstein-journals.org

Table 3: Advantages of Integrating Organotin Chemistry with Automated Flow Platforms

| Feature | Benefit in the Context of Organotin Chemistry |

|---|---|

| Enhanced Safety | Minimizes handling of toxic and pyrophoric reagents; allows for safe execution of hazardous reactions by containing them within a closed system. researchgate.net |

| Precise Reaction Control | Accurate control of temperature, pressure, and residence time leads to higher selectivity and reproducibility. bohrium.comlabmanager.com |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters. researchgate.net |

| Scalability & Automation | Seamless transition from laboratory-scale synthesis to larger-scale production; enables the automated, multi-step synthesis of complex molecules and libraries. labmanager.combeilstein-journals.org |

Discovery of Unprecedented Applications in Organic Synthesis

Beyond their established roles, there is considerable potential for discovering entirely new applications for organostannanes like 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol. Organometallic chemistry is a vast field, and the unique properties of organotin compounds make them candidates for novel catalytic processes. wikipedia.org

One emerging area is their use in complex bond-forming cascades. The ability of the tributylstannyl group to act as a stable precursor that can be activated under specific conditions (e.g., via transmetalation or radical initiation) makes it ideal for use in multi-step, one-pot syntheses. orgsyn.orgnih.gov For example, a one-pot click chemistry approach has been used to generate novel triazole derivatives in high yields, demonstrating the power of efficient, multi-component reactions. nih.gov

The development of organotin compounds as catalysts, rather than just reagents, is another frontier. While organotin carboxylates are known catalysts for polyurethane formation and silicone vulcanization, their potential in other transformations is less explored. wikipedia.org Difunctional distannoxanes, for instance, act as excellent catalysts for various reactions due to their nature as binary Lewis acids. lupinepublishers.com Future research may uncover new catalytic activities for functionalized vinylstannanes, potentially in areas like polymerization, ring-opening reactions, or asymmetric catalysis. The synthesis of organometallic polymers using organotin precursors is another area with potential applications in materials science, leveraging properties like high thermal stability and electrical conductivity. uobabylon.edu.iq

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。